Etoricoxib - 202409-33-4

Etoricoxib

Catalog Number: EVT-267930
CAS Number: 202409-33-4
Molecular Formula: C18H15ClN2O2S
Molecular Weight: 358.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Etoricoxib is a member of the class of bipyridines that is 2,3'-bipyridine which is substituted at the 3, 5, and 6' positions by 4-(methylsulfonyl)phenyl, chlorine, and methyl groups, respectively. It has a role as a cyclooxygenase 2 inhibitor and a non-steroidal anti-inflammatory drug. It is a sulfone, a member of bipyridines and an organochlorine compound.
Etoricoxib is a new COX-2 selective inhibitor. Current therapeutic indications are: treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, chronic low back pain, acute pain and gout. Like any other COX-2 selective inhibitor, Etoricoxib selectively inhibits isoform 2 of cyclo-oxigenase enzyme (COX-2) to reduce the generation of prostaglandins (PGs) from arachidonic acid. It is approved in more than 60 countries worldwide but not in the US.
Etoricoxib is a synthetic, nonsteroidal anti-inflammatory drug (NSAID) with antipyretic, analgesic, and potential antineoplastic properties. Etoricoxib specifically binds to and inhibits the enzyme cyclooxygenase-2 (COX-2), resulting in inhibition of the conversion of arachidonic acid into prostaglandins. Inhibition of COX-2 may induce apoptosis and inhibit tumor cell proliferation and angiogenesis.
A sulfone and pyridine derivative that acts as a cyclooxygenase-2 inhibitor. It is used as a NSAID for the treatment of pain associated with RHEUMATOID ARTHRITIS and ANKYLOSING SPONDYLITIS. It is also used for the short-term treatment of moderate postoperative dental pain.

6-Carboxylic Acid Derivative of Etoricoxib

  • Compound Description: This is the major metabolite of etoricoxib in healthy male subjects, accounting for over 65% of the total radioactivity excreted. [] It is formed via oxidation of the 6-methyl group on the etoricoxib molecule. [] This metabolite does not inhibit COX-1 and does not significantly contribute to COX-2 inhibition. []
  • Relevance: This metabolite highlights a key metabolic pathway of etoricoxib in humans and its inactivity against COX enzymes. [] Its presence in excreta is used to understand the elimination and metabolism of etoricoxib. []

6-Hydroxymethyl-etoricoxib

  • Compound Description: This minor metabolite is formed by 6-methyl hydroxylation of etoricoxib. [] It is found in human excreta following both intravenous and oral administration of etoricoxib. [] Like the 6-carboxylic acid derivative, this metabolite is inactive against COX-1 and does not contribute significantly to COX-2 inhibition. []
  • Relevance: This is another important metabolite identified in the metabolism studies of etoricoxib, providing insights into the drug's metabolic pathways in humans. [] It shares a similar structural similarity to etoricoxib but lacks significant COX inhibitory activity. []

Etoricoxib-1-N-oxide

  • Compound Description: This is a minor metabolite of etoricoxib, formed through 1-N-oxidation. [] It is found in human excreta at lower concentrations than the 6-carboxylic acid derivative and 6-hydroxymethyl-etoricoxib. [] Similar to the other identified metabolites, it demonstrates no significant inhibition against either COX-1 or COX-2. []
  • Relevance: This N-oxide metabolite contributes to the overall understanding of etoricoxib's metabolic profile in humans. [] While structurally related to etoricoxib, the addition of the oxygen atom at the 1-N position alters its activity and eliminates its ability to inhibit COX enzymes. []

O-D-Glucuronide Conjugate of 6-Hydroxymethyl-etoricoxib

  • Compound Description: This minor metabolite results from the conjugation of 6-hydroxymethyl-etoricoxib with glucuronic acid. [] This conjugation process is a common metabolic pathway for many drugs, increasing their water solubility and facilitating excretion. []
  • Relevance: The presence of this glucuronide conjugate indicates the involvement of phase II metabolic pathways in the elimination of etoricoxib. [] It highlights the body's mechanism for detoxifying and eliminating etoricoxib metabolites through conjugation reactions. []

1-N-Oxide Derivative of 6-Hydroxymethyl-etoricoxib

  • Compound Description: This minor metabolite results from both 6-methyl hydroxylation and 1-N-oxidation of etoricoxib. [] It is found in low concentrations in human excreta. [] Like other identified metabolites, it exhibits no significant COX-1 or COX-2 inhibition. []
  • Relevance: This metabolite further demonstrates the multiple metabolic pathways involved in the breakdown and elimination of etoricoxib. [] The combined modifications at both the 6-methyl and 1-N positions highlight the complex interplay of different metabolic enzymes. []

Caffeine

  • Compound Description: Caffeine, a widely consumed aromatic base, forms a pi-pi stacked complex with etoricoxib, significantly increasing its aqueous solubility. [] This complexation occurs at a 1:1 molar ratio. []
  • Relevance: Caffeine's ability to enhance etoricoxib's solubility suggests its potential use in formulating parenteral preparations of etoricoxib. [] This interaction opens possibilities for developing formulations that overcome etoricoxib's poor aqueous solubility, expanding its clinical applications. []

Celecoxib

  • Compound Description: Celecoxib, like etoricoxib, is a selective COX-2 inhibitor. [] It is often used as a comparator drug in studies investigating the efficacy and safety of etoricoxib. [] It shares a similar mechanism of action with etoricoxib, inhibiting the COX-2 enzyme to reduce pain and inflammation. []
  • Relevance: Celecoxib represents a structurally related compound to etoricoxib with a similar pharmacological target. [] Comparisons between these two drugs are essential for understanding the relative efficacy, safety, and potential advantages of each COX-2 inhibitor. []

Diclofenac

  • Compound Description: Diclofenac is a non-selective NSAID that inhibits both COX-1 and COX-2 enzymes. [, ] It serves as an active comparator in clinical trials evaluating the efficacy and safety profile of etoricoxib. [, ]
  • Relevance: Comparing etoricoxib, a COX-2 selective inhibitor, with diclofenac helps assess the clinical benefits of COX-2 selectivity, particularly concerning gastrointestinal and cardiovascular safety. [, ]

Ibuprofen

  • Compound Description: Ibuprofen, another commonly used non-selective NSAID, inhibits both COX-1 and COX-2. [, ] It is frequently included as a comparator drug in clinical trials assessing the efficacy and tolerability of etoricoxib. [, ]
  • Relevance: Ibuprofen serves as a reference point for comparing the analgesic and anti-inflammatory properties of etoricoxib. [, ] It helps determine whether etoricoxib offers any advantages regarding efficacy or a better safety profile. [, ]

Naproxen

  • Compound Description: Naproxen, a non-selective NSAID, inhibits both COX-1 and COX-2 enzymes. [, , , ] It is often used as an active comparator in clinical trials evaluating the long-term efficacy and safety of etoricoxib in conditions like osteoarthritis. [, , , ]
  • Relevance: Naproxen provides a benchmark for assessing the benefits of etoricoxib in terms of pain relief, functional improvement, and long-term safety in chronic conditions. [, , , ]

Rofecoxib

  • Compound Description: Rofecoxib was a selective COX-2 inhibitor withdrawn from the market due to cardiovascular safety concerns. [, ] In previous studies, it was included as an active comparator to evaluate the efficacy and safety of etoricoxib in treating conditions like hemophilic arthropathy. []
  • Relevance: Although withdrawn, rofecoxib provides historical context for the development and assessment of newer COX-2 inhibitors like etoricoxib. [, ] Comparisons with rofecoxib highlight the ongoing efforts to develop COX-2 inhibitors with improved safety profiles. [, ]

Tramadol

  • Compound Description: Tramadol is a centrally acting analgesic with a multimodal mechanism of action, including opioid and non-opioid effects. [] It is used in pain management and served as a comparator drug in a study assessing the efficacy and side effects of etoricoxib after hallux valgus surgery. []
  • Relevance: Comparing etoricoxib with tramadol provides insights into the relative effectiveness and tolerability of different analgesic approaches in postoperative pain management. [] It allows for evaluating the potential benefits and drawbacks of each drug in specific clinical scenarios. []
Source and Classification

Etoricoxib was developed by Merck & Co. and received approval from the U.S. Food and Drug Administration (FDA) in 2002. It is classified under the following categories:

  • Chemical Class: Non-steroidal anti-inflammatory drug
  • Mechanism of Action: Selective cyclooxygenase-2 inhibitor
  • Therapeutic Class: Analgesic and anti-inflammatory agent
Synthesis Analysis

Methods and Technical Details

The synthesis of etoricoxib involves several key steps that utilize various chemical reactions. One significant method includes the palladium-catalyzed coupling of a pyridyl stannane with a methylthiophenyl-pyridyl chloride. This method is noted for its complexity but provides a pathway to produce etoricoxib efficiently.

  1. Initial Reaction: A starting compound is reacted with sodium borohydride in ethanol at elevated temperatures to form an intermediate compound.
  2. Formation of Key Intermediates: The reaction proceeds through several intermediates, including p-methylthiobenzaldehyde and p-methylthiobenzyl alcohol.
  3. Final Steps: The final compound is purified through column chromatography, yielding etoricoxib with high purity rates (up to 98%) .
Molecular Structure Analysis

Structure and Data

Etoricoxib has the following molecular formula: C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S. Its molecular weight is approximately 315.39 g/mol. The structure features:

  • A methylsulfanyl group
  • A pyridine ring
  • An oxime functional group

The three-dimensional conformation of etoricoxib allows for selective binding to the COX-2 enzyme, enhancing its therapeutic efficacy while minimizing side effects associated with COX-1 inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

Etoricoxib undergoes various chemical reactions during its synthesis:

  1. Reduction: The initial reduction of aldehyde to alcohol using sodium borohydride.
  2. Halogenation: The introduction of halogen groups in specific steps to facilitate further reactions.
  3. Coupling Reactions: Palladium-catalyzed coupling reactions are crucial for forming the core structure of etoricoxib.

These reactions are monitored using thin-layer chromatography to ensure completion before proceeding to purification steps .

Mechanism of Action

Process and Data

Etoricoxib exerts its effects primarily through selective inhibition of the cyclooxygenase-2 enzyme, which plays a significant role in the inflammatory process. By blocking COX-2, etoricoxib reduces the synthesis of prostaglandins involved in pain and inflammation.

  1. Binding Affinity: Etoricoxib binds to the active site of COX-2 with high affinity, inhibiting its activity without affecting COX-1.
  2. Clinical Implications: This selectivity results in effective pain relief with a lower risk of gastrointestinal complications compared to traditional NSAIDs .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Etoricoxib exhibits several notable physical and chemical properties:

  • Appearance: White to pale yellow crystalline powder
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; poorly soluble in water
  • Melting Point: Approximately 140–142 °C
  • pH Stability: Stable across a range of pH levels but shows variable solubility depending on pH .

These properties are essential for formulating etoricoxib into effective pharmaceutical preparations.

Applications

Scientific Uses

Etoricoxib is primarily used in clinical settings for:

  • Managing chronic pain conditions such as osteoarthritis and rheumatoid arthritis.
  • Treating acute pain episodes, including postoperative pain.

Research continues into its potential applications in other inflammatory conditions due to its favorable safety profile compared to traditional NSAIDs . Additionally, studies are being conducted to explore its efficacy in managing conditions like gout and menstrual pain.

Molecular Mechanisms of Action

Selective COX-2 Inhibition Dynamics

Etoricoxib is a second-generation selective cyclooxygenase-2 (COX-2) inhibitor with a 106-fold higher selectivity for COX-2 over COX-1. This specificity arises from its irreversible binding to the COX-2 active site, where it inhibits the conversion of arachidonic acid (AA) to prostaglandin G₂ (PGG₂). In rat models of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis, etoricoxib (0.6 mg/kg) significantly reduced aberrant crypt foci (ACF) formation by 87% and suppressed COX-2 protein expression by 95%, while sparing COX-1 activity in platelets and gastric mucosa [1] [8]. The drug achieves maximal plasma concentration within 1 hour of oral administration, with an elimination half-life of 22 hours, enabling sustained enzyme inhibition [7]. Etoricoxib’s anti-inflammatory efficacy was validated in carrageenan-induced inflammation models, where it reduced prostaglandin E₂ (PGE₂) synthesis by 94% at therapeutic doses [1].

Table 1: Etoricoxib’s COX-2 Selectivity Profile

ParameterValueBiological Impact
COX-2 Selectivity Ratio106:1 (vs. COX-1)Minimized gastrointestinal toxicity
IC₅₀ (COX-2)1.1 μMEffective suppression of PGE₂ synthesis
ACF Reduction87%Chemopreventive activity in colon carcinogenesis

Structural Basis of Isoenzyme Specificity

The molecular architecture of etoricoxib (C₁₈H₁₅ClN₂O₂S) enables its high COX-2 selectivity. Key features include:

  • Sulfonamide Pharmacophore: The 4-methylsulfonylphenyl group binds to the COX-2-specific secondary pocket (Val434), forming hydrogen bonds with Arg513 and Tyr355 [2] [10].
  • Bipyridine Core: The 5-chloro-6’-methyl-2,3’-bipyridine moiety occupies the hydrophobic channel of COX-2, with chlorine enhancing van der Waals interactions with Ala516 [2].
  • Isoenzyme Cavity Differences: COX-2’s larger active site (17% volume increase due to Val509→Ile509 in COX-1) accommodates etoricoxib’s methylpyridine group, while COX-1’s steric hindrance by Ile434 prevents binding [8] [10].

Quantum chemical calculations of 21 etoricoxib derivatives revealed that substitutions at R₁/R₂ positions (e.g., ETC9, ETC19) enhance binding affinity to -10.8 kcal/mol by optimizing electrostatic potential and dipole moments [2]. Molecular dynamics simulations confirmed these derivatives exhibit 40% higher stability in the COX-2 active site than the parent compound over 100 ns [2].

Prostaglandin Pathway Modulation

Etoricoxib’s inhibition of COX-2 disrupts multiple prostaglandin-dependent pathways:

  • Pro-Inflammatory Mediators: Suppresses PGE₂, PGI₂, and PGD₂ synthesis in synovial fluid, reducing vasodilation and edema in arthritis models [4] [7].
  • Tissue-Specific Effects: In oesophageal cancer cells (OSC1/OSC2), etoricoxib (10 μM) does not alter hyaluronan synthase (HAS) expression or hyaluronic acid secretion, indicating tissue-specific prostaglandin modulation [3].
  • Apoptosis Induction: In DMH-induced colon cancer, etoricoxib increased apoptotic nuclei count by 300% and reduced comet-tailed cells (DNA damage) by 75% via caspase-3 activation [1].
  • Aryl Hydrocarbon Receptor (AhR) Crosstalk: At 10–60 μM, etoricoxib acts as an AhR agonist, inducing CYP1A1 mRNA expression by 4.2-fold in HepG2 cells. It synergizes with endogenous AhR ligand ITE, amplifying CYP1A1 transcription by 8.7-fold [6] [9].

Table 2: Etoricoxib’s Multimodal Pathway Modulation

PathwayEffectFunctional Outcome
PGE₂ Synthesis↓ 94%Reduced inflammation and pain
AhR Activation↑ CYP1A1 expression (4.2-fold)Altered xenobiotic metabolism
Apoptosis↑ 300% in colonocytesAnti-carcinogenic activity
HAS ExpressionNo change (OSC cells)Tissue-specific signaling modulation

Receptor Binding Kinetics and Affinity Profiling

Etoricoxib exhibits complex binding dynamics with COX-2 and nuclear receptors:

  • COX-2 Binding Kinetics:
  • Association rate (kₒₙ): 2.4 × 10⁵ M⁻¹s⁻¹
  • Dissociation rate (kₒff): 8.7 × 10⁻⁴ s⁻¹
  • Resultant affinity (K𝒹): 3.6 nM [7]
  • AhR Interaction: Etoricoxib induces nuclear translocation of AhR within 15 minutes, with maximal CYP1A1 promoter activation (2.6-fold) at 6 hours. This is inhibited by CH-223191 (AhR antagonist), confirming receptor dependence [6] [9].
  • Synergistic Ligand Effects: Co-treatment with ITE enhances etoricoxib’s AhR occupancy, reducing the EC₅₀ for CYP1A1 induction from 25 μM to 9 μM in HepG2 cells [9].

Etoricoxib derivatives (e.g., ETC19) show improved binding metrics, with ΔG values of -10.8 kcal/mol versus -9.2 kcal/mol for the parent compound, attributed to optimized halogen bonding with Tyr385 [2].

Properties

CAS Number

202409-33-4

Product Name

Etoricoxib

IUPAC Name

5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

InChI

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3

InChI Key

MNJVRJDLRVPLFE-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C

Solubility

3.28e-03 g/L

Synonyms

Arcoxia
etoricoxib
L 791456
L-791456
L791456
MK 0663
MK-0663
MK0663

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.